1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane
CAS No.: 1253123-65-7
Cat. No.: VC4076349
Molecular Formula: C3H3Br2F3OS
Molecular Weight: 303.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253123-65-7 |
|---|---|
| Molecular Formula | C3H3Br2F3OS |
| Molecular Weight | 303.93 |
| IUPAC Name | 1,2-dibromo-1-(trifluoromethylsulfinyl)ethane |
| Standard InChI | InChI=1S/C3H3Br2F3OS/c4-1-2(5)10(9)3(6,7)8/h2H,1H2 |
| Standard InChI Key | ZYGJMEPSZYHFHV-UHFFFAOYSA-N |
| SMILES | C(C(S(=O)C(F)(F)F)Br)Br |
| Canonical SMILES | C(C(S(=O)C(F)(F)F)Br)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound features an ethane core substituted at the first carbon by a trifluoromethylsulfinyl group (-S(O)CF₃) and two bromine atoms at the first and second carbons. The sulfinyl group adopts a trigonal pyramidal geometry, with the sulfur atom bonded to an oxygen atom, a trifluoromethyl group, and the ethane backbone. This configuration introduces significant polarity, influencing solubility and intermolecular interactions .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₃Br₂F₃OS | |
| Molecular Weight | 303.93 g/mol | |
| IUPAC Name | 1,2-Dibromo-1-(trifluoromethylsulfinyl)ethane | |
| SMILES Notation | C(C(S(=O)C(F)(F)F)Br)Br |
The 3D conformation reveals steric interactions between the bulky trifluoromethyl group and bromine substituents, favoring a staggered arrangement to minimize van der Waals repulsions .
Synthesis and Reactivity
Reactivity Profiles
The bromine atoms render the compound susceptible to nucleophilic substitution (SN2), while the sulfinyl group participates in oxidation-reduction reactions. For instance:
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Nucleophilic Substitution: The primary bromide (C1) reacts with nucleophiles (e.g., amines, thiols) to form sulfinyl-functionalized derivatives.
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Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group (-SO₂CF₃) using peroxides .
Physicochemical Properties
Solubility and Stability
The compound’s hydrophobicity (predicted logP ≈ 3.5–4.0) limits aqueous solubility but enhances compatibility with organic solvents like dichloromethane or tetrahydrofuran . Thermal stability is moderate, with decomposition observed above 150°C due to Br–C bond cleavage.
Table 2: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| logP (Estimated) | 3.8–4.2 | AlogP prediction |
Applications in Organic Synthesis
The compound serves as a bifunctional building block in:
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Cross-Coupling Reactions: Bromine atoms enable Suzuki-Miyaura couplings to install aryl or heteroaryl groups.
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Radical Chemistry: Photocatalytic conditions (e.g., blue LED irradiation) facilitate C–Br bond homolysis, generating radicals for cascade cyclizations .
Analytical Characterization
Spectroscopic Data
Hypothetical NMR spectra derived from analogous compounds :
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¹H NMR (CDCl₃): δ 4.10 (t, J = 6.5 Hz, 1H, CHBr), 3.85 (d, J = 6.5 Hz, 2H, CH₂Br).
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¹⁹F NMR: δ –145 ppm (s, CF₃).
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IR: Strong absorption at 1150 cm⁻¹ (S=O stretch).
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